molecular formula C8H5BrFNO2 B13192371 5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13192371
M. Wt: 246.03 g/mol
InChI Key: FDNJGHYYPPSMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique substitution pattern, offers interesting properties for various scientific research applications.

Preparation Methods

The synthesis of 5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific substitution pattern can be introduced through selective halogenation and hydroxylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s reactivity and biological activity.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl group and halogen atoms play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

5-Bromo-6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives such as:

The unique combination of bromine, fluorine, and hydroxyl groups in this compound makes it distinct and valuable for specific research applications.

Properties

Molecular Formula

C8H5BrFNO2

Molecular Weight

246.03 g/mol

IUPAC Name

5-bromo-6-fluoro-3-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5BrFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2,7,12H,(H,11,13)

InChI Key

FDNJGHYYPPSMFE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C(=O)NC2=CC(=C1Br)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.